molecular formula C10H13NO4 B12576804 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide CAS No. 200056-51-5

3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide

Cat. No.: B12576804
CAS No.: 200056-51-5
M. Wt: 211.21 g/mol
InChI Key: YGGVYGXIWVKNAD-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide is an organic compound that belongs to the class of phenolic amides. It is characterized by the presence of a propanamide group attached to a phenolic ring that has hydroxyl and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2,4-dihydroxy-5-methoxybenzaldehyde with a suitable amine, followed by reduction and acylation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenolic amides.

Scientific Research Applications

3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound may also act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dihydroxyphenyl)propanamide: Lacks the methoxy group.

    3-(2,4-Dimethoxyphenyl)propanamide: Lacks one hydroxyl group.

    3-(2-Hydroxy-4-methoxyphenyl)propanamide: Different positioning of hydroxyl and methoxy groups.

Uniqueness

3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide is unique due to the specific arrangement of hydroxyl and methoxy groups on the phenolic ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

200056-51-5

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

3-(2,4-dihydroxy-5-methoxyphenyl)propanamide

InChI

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-10(11)14)7(12)5-8(9)13/h4-5,12-13H,2-3H2,1H3,(H2,11,14)

InChI Key

YGGVYGXIWVKNAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCC(=O)N)O)O

Origin of Product

United States

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